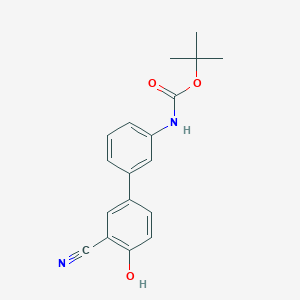
4-(3-BOC-Aminophenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BOC-Aminophenyl)-2-cyanophenol, 95% (hereafter referred to as 4-BOC-2-CN) is a chemical compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. It is a derivative of 4-aminophenol, with a BOC (tert-butyloxycarbonyl) group attached to the amine group, and a cyano group attached to the phenol group. 4-BOC-2-CN has been used in a number of different studies, due to its unique properties and ability to react with a variety of other chemicals.
科学的研究の応用
4-BOC-2-CN has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various bioactive compounds, such as imidazole derivatives and thiadiazole derivatives. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridine and quinoline derivatives. In addition, it has been used as a starting material for the synthesis of various metal complexes, such as cobalt and iron complexes.
作用機序
The mechanism of action of 4-BOC-2-CN is not well understood. However, it is believed that the BOC group is responsible for the reactivity of the compound, as it can undergo nucleophilic substitution reactions with various other compounds. The cyano group is also believed to be responsible for the reactivity of the compound, as it can undergo electrophilic substitution reactions with various other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BOC-2-CN are not well understood. However, it has been shown to have some inhibitory effects on the activity of certain enzymes, such as the enzyme cytochrome P450. In addition, it has been shown to have some inhibitory effects on the activity of certain proteins, such as the protein kinase C.
実験室実験の利点と制限
The main advantage of using 4-BOC-2-CN in lab experiments is its ability to react with a variety of other compounds. This makes it a useful tool for the synthesis of various bioactive compounds, heterocyclic compounds, and metal complexes. However, the BOC group is labile and can be easily hydrolyzed, which can limit its use in certain experiments. In addition, the cyano group is also labile and can be easily hydrolyzed, which can also limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 4-BOC-2-CN in scientific research. It could be used as a starting material for the synthesis of more complex bioactive compounds, such as peptides and proteins. It could also be used as a starting material for the synthesis of more complex heterocyclic compounds, such as pyridine and quinoline derivatives. In addition, it could be used as a starting material for the synthesis of more complex metal complexes, such as cobalt and iron complexes. It could also be used as a reagent for the synthesis of various other compounds, such as imidazole derivatives and thiadiazole derivatives. Finally, it could be used in the development of new drugs, as it has been shown to have some inhibitory effects on the activity of certain enzymes and proteins.
合成法
4-BOC-2-CN can be synthesized by a two-step reaction. The first step involves the reaction of 4-aminophenol with tert-butyl isocyanate in the presence of a base, such as triethylamine, to form the BOC-protected amine. The second step involves the reaction of the BOC-protected amine with cyanobenzene in the presence of a base, such as potassium carbonate, to form 4-BOC-2-CN. This method has been used successfully in a variety of studies, and is relatively straightforward and simple to perform.
特性
IUPAC Name |
tert-butyl N-[3-(3-cyano-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-12(10-15)13-7-8-16(21)14(9-13)11-19/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGAMLAEUJUIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

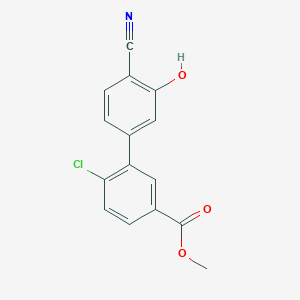
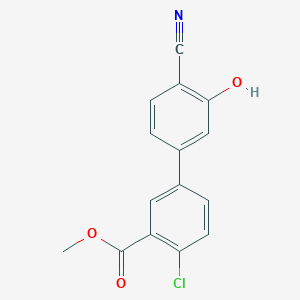

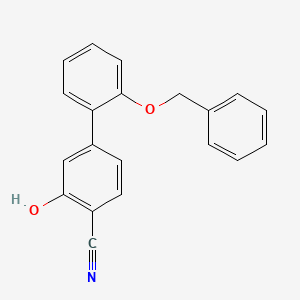
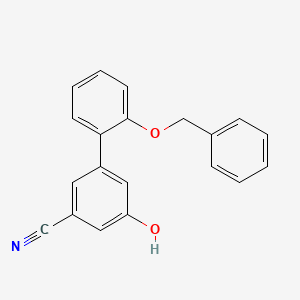





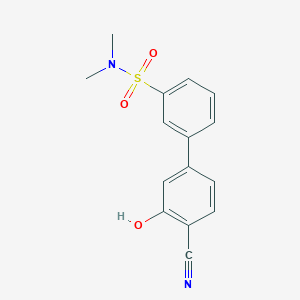
![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)